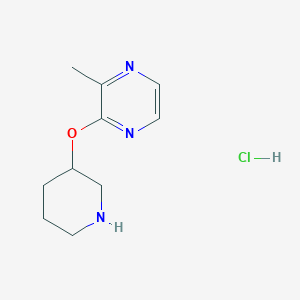

2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride typically involves the reaction of 2-methyl-3-hydroxypyrazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

化学反応の分析

Synthetic Routes

The synthesis of pyrazine-piperidine hybrids typically involves nucleophilic substitution, coupling reactions, and post-functionalization. While direct data for 2-methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride is limited, analogous methods from related compounds provide insights:

Core Pyrazine-Piperidine Assembly

-

Key Reaction : Nucleophilic aromatic substitution (SNAr) of halogenated pyrazines with piperidinols.

-

Deprotection : The tert-butyloxycarbonyl (Boc) group is cleaved using HCl in dioxane to yield the free piperidine intermediate .

Oxy-Modification

-

Etherification : The piperidin-3-yloxy group is synthesized by reacting 3-hydroxypiperidine with halogenated pyrazines.

Salt Formation

-

Hydrochloride Preparation : The free base is treated with HCl gas or HCl/dioxane to form the hydrochloride salt, enhancing solubility and stability .

Cross-Coupling Reactions

Pyrazine derivatives participate in metal-catalyzed cross-couplings for structural diversification:

Suzuki Coupling

-

Application : Arylboronic acids react with bromopyrazine intermediates to introduce aromatic groups.

Buchwald-Hartwig Amination

Biological Activity and Derivatization

While the target compound’s bioactivity is not explicitly reported, structurally similar piperidine-pyrazine hybrids show:

-

Sigma-1 Receptor Affinity : Analogous compounds (e.g., compound 12 in ) exhibit dual histamine H₃/sigma-1 receptor activity, suggesting potential CNS applications.

-

Antiviral Properties : Pyrazine-piperidine derivatives demonstrate activity against RNA viruses via nucleocapsid protein inhibition .

Stability and Reactivity

-

Acid Sensitivity : The hydrochloride salt may decompose under strong basic conditions, regenerating the free base.

-

Thermal Stability : Pyrazine derivatives generally withstand temperatures up to 150°C without decomposition .

Analytical Data

Representative characterization data for related compounds:

| Property | Value (Example Compound) | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃ (Free Base) | |

| Molecular Weight | 177.25 g/mol (Free Base) | |

| Melting Point | 138–139°C (Hydrochloride Salt) | |

| MS (m/z) | 348 [M+H]⁺ |

Challenges and Optimization

科学的研究の応用

Medicinal Chemistry

2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride has shown potential in drug development due to its interaction with various biological targets:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related pyrazine derivative showed IC50 values in the micromolar range against specific cancer cell lines .

Biological Studies

The compound has been investigated for its effects on enzyme activity and cellular pathways:

- Enzyme Inhibition : It has been found to inhibit enzymes such as histone acetyltransferase, which plays a role in gene regulation. This inhibition could have implications for cancer therapy by affecting gene expression .

- Receptor Binding Studies : The piperidine moiety enhances binding affinity to various receptors, including sigma-1 and histamine receptors, suggesting potential applications in pain management and neurological disorders .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials, particularly in creating polymers and coatings with specific properties. Its ability to interact with other molecules can lead to innovative applications in nanotechnology and materials engineering.

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of this compound.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Methyl Group | Enhances potency | 5.7 | Critical for biological activity |

| Piperidine Moiety | Essential | - | Provides structural stability |

| Hydrochloride Form | Increases solubility | - | Improves bioavailability |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of pyrazine compounds, including this compound, revealing potent activity against Gram-positive bacteria with minimal cytotoxicity to human cells.

- Cancer Cell Proliferation : In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through modulation of cellular signaling pathways .

- Neurological Applications : Research on dual-target ligands has shown that compounds similar to this compound can effectively modulate pain pathways by acting on sigma receptors, providing insights into their use for treating chronic pain conditions .

作用機序

The mechanism of action of 2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- 2-Methyl-3-(piperidin-3-yloxy)pyrazine

- 2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride

- 2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrobromide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

生物活性

2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scholarly sources.

Chemical Structure and Properties

The chemical formula for this compound is C10H14N2O⋅HCl. The presence of the piperidine moiety is crucial for its biological activity, particularly in receptor interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Receptor Binding :

- Analgesic Effects :

- Anticancer Potential :

The mechanisms by which this compound exerts its biological effects include:

- Histamine Receptor Modulation :

- Sigma Receptor Interaction :

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

特性

IUPAC Name |

2-methyl-3-piperidin-3-yloxypyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9;/h5-6,9,11H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBAHJMJZARIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。